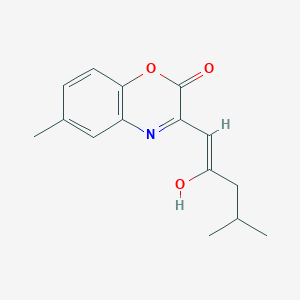
(3Z)-6-methyl-3-(4-methyl-2-oxo-pentylidene)-4H-1,4-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2H-1,4-benzoxazin-2-one with 4-methyl-2-oxopentanal in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazinone core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is explored for its use in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-2H-1,4-benzoxazin-2-one: A simpler analog with similar core structure but lacking the extended side chain.
4-methyl-2-oxopentanal: A precursor in the synthesis of the target compound, with a simpler structure.
2H-1,4-benzoxazin-2-one derivatives: Various derivatives with different substituents on the benzoxazinone core.
Uniqueness
(3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its extended side chain and specific configuration, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-[(Z)-2-hydroxy-4-methylpent-1-enyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-9(2)6-11(17)8-13-15(18)19-14-5-4-10(3)7-12(14)16-13/h4-5,7-9,17H,6H2,1-3H3/b11-8- |
Clave InChI |
OAPNJLHPJTXZTO-FLIBITNWSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/CC(C)C)\O |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11611539.png)
![2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one](/img/structure/B11611547.png)
![Methyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611553.png)
![1-[5-ethoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11611559.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11611561.png)
![methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-4-hydroxybenzoate](/img/structure/B11611567.png)
![2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611578.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol](/img/structure/B11611587.png)
![4-{(Z)-[1-(furan-2-ylmethyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11611589.png)
![2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B11611592.png)
![2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11611599.png)
![2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11611600.png)
![6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611601.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11611603.png)
